Ethyl 2-cyano-2-(2-fluorophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(2-fluorophenyl)acetate: is an organic compound with the molecular formula C11H10FNO2. It is a derivative of cyanoacetic acid and features a fluorophenyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(2-fluorophenyl)acetate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(2-fluorophenyl)acetic acid.
Reduction: 2-amino-2-(2-fluorophenyl)acetate.
Scientific Research Applications
Ethyl 2-cyano-2-(2-fluorophenyl)acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2-fluorophenyl)acetate is primarily related to its ability to undergo nucleophilic substitution and other reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the molecule towards nucleophiles. This property makes it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Ethyl cyanoacetate: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
Methyl 2-cyano-2-(2-fluorophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-cyano-2-(2-fluorophenyl)acetic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to the presence of both the cyano and fluorophenyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTOKYOKTOJYOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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